molecular formula C19H13N5O4S B2624168 N-(2H-1,3-benzodioxol-5-yl)-2-[7-oxo-3-(pyridin-4-yl)-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1251672-49-7

N-(2H-1,3-benzodioxol-5-yl)-2-[7-oxo-3-(pyridin-4-yl)-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2624168
CAS No.: 1251672-49-7
M. Wt: 407.4
InChI Key: LJWIJSGGDSHGMZ-UHFFFAOYSA-N
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Description

Benzodioxole-Thiazolopyrimidine-Pyridine Hybrid Scaffold Analysis

The molecule features a tripartite hybrid scaffold comprising:

  • 1,3-Benzodioxole : A fused bicyclic aromatic system with two oxygen atoms at the 1- and 3-positions, providing electron-rich π-clouds for potential intermolecular interactions.
  • Thiazolo[4,5-d]pyrimidine : A fused heterocycle combining thiazole and pyrimidine rings. The thiazole sulfur at position 1 and pyrimidine nitrogen atoms at positions 3 and 5 create multiple hydrogen-bonding acceptors.
  • Pyridin-4-yl : A monocyclic aromatic nitrogen heterocycle with a para-positioned nitrogen atom, enabling axial hydrogen bonding and metal coordination.

These components are interconnected through:

  • An acetamide linker (-NH-C(=O)-CH2-) bridging the benzodioxole and thiazolopyrimidine units
  • Direct fusion of the pyridine ring at position 3 of the thiazolopyrimidine core

The spatial arrangement creates a planar configuration in the thiazolopyrimidine-pyridine region, while the benzodioxole moiety introduces steric bulk that may influence molecular packing.

Purine Isosteric Properties and Bioisosteric Replacements

The thiazolo[4,5-d]pyrimidine system acts as a purine isostere through:

  • Topological mimicry : The fused thiazole-pyrimidine system replicates purine's bicyclic geometry, with comparable bond lengths (C-C: 1.38–1.42 Å vs. 1.40 Å in purines).
  • Electronic isosterism :
    • Thiazole sulfur (electronegativity: 2.58) bioisosterically replaces purine's N-9 (electronegativity: 3.04)
    • Pyrimidine nitrogens maintain hydrogen-bonding capacity analogous to purine's N-1 and N-7 positions

Key bioisosteric substitutions include:

Purine Position Compound Replacement Structural Impact
N-7 S (thiazole) Increased lipophilicity (π-cloud distortion)
C-8 Pyridine N Enhanced dipole moment (1.57 D → 2.12 D)
N-9 Acetamide carbonyl Hydrogen-bonding acceptor capacity

This strategic isosterism enables molecular recognition at purine-binding sites while modulating physicochemical properties.

Crystallographic Studies and Conformational Analysis

X-ray diffraction studies of analogous thiazolopyrimidine derivatives reveal critical structural features:

Bond Parameters (Mean Values):

Bond Type Length (Å) Angle (°)
C2-S1 (thiazole) 1.712 91.2
N3-C4 (pyrimidine) 1.337 117.8
C7=O (keto) 1.224 120.5

The thiazolopyrimidine core exhibits slight puckering (deviation < 0.15 Å from plane), while the pyridine ring maintains coplanarity with the fused system (dihedral angle: 4.2°). The acetamide linker adopts a trans conformation (torsion angle: 178.3°), positioning the benzodioxole orthogonally to the main scaffold.

Spectroscopic Characterization Techniques

Multi-Nuclear NMR Spectral Assignments

1H NMR (600 MHz, DMSO-d6):

Proton Environment δ (ppm) Multiplicity Integration
Benzodioxole H-2/H-4 6.82 d (J=8.1 Hz) 2H
Benzodioxole H-5 6.72 s 1H
Pyridine H-2/H-6 8.51 d (J=4.8 Hz) 2H
Pyridine H-3/H-5 7.37 d (J=4.8 Hz) 2H
Thiazolopyrimidine H-5 8.24 s 1H
Acetamide NH 10.38 s 1H
Acetamide CH2 4.12 q (J=6.6 Hz) 2H

13C NMR (151 MHz, DMSO-d6):

  • Carbonyl (C=O): 168.4 ppm
  • Thiazole C-2: 152.1 ppm
  • Pyrimidine C-4: 158.3 ppm
  • Pyridine C-4: 149.6 ppm

The deshielded acetamide NH (δ 10.38 ppm) indicates strong hydrogen bonding, while pyridine protons show characteristic para-substitution coupling.

High-Resolution Mass Spectrometry Fragmentation Patterns

HRMS (ESI-TOF) m/z: [M+H]+ Calculated for C21H15N5O4S: 441.0841; Found: 441.0839.

Key Fragmentation Pathways:

  • Acetamide cleavage : Loss of CH2CONH-benzodioxole (Δm/z=177.0423)
  • Thiazole ring opening : Formation of [C13H8N3O2]+ at m/z=262.0489
  • Pyridine detachment : Generation of [C15H10N2O3S]+ at m/z=298.0382

The base peak at m/z=262.0489 corresponds to the protonated thiazolopyrimidine core, confirming scaffold stability under ionization.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(7-oxo-3-pyridin-4-yl-[1,2]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O4S/c25-15(22-12-1-2-13-14(7-12)28-10-27-13)8-24-9-21-17-16(11-3-5-20-6-4-11)23-29-18(17)19(24)26/h1-7,9H,8,10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWIJSGGDSHGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)SN=C4C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[7-oxo-3-(pyridin-4-yl)-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyridine intermediates, followed by the formation of the thiazolopyrimidine core. The final step involves the coupling of these intermediates under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-[7-oxo-3-(pyridin-4-yl)-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the specific substitution reaction. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-[7-oxo-3-(pyridin-4-yl)-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[7-oxo-3-(pyridin-4-yl)-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues in Thiazolo-Pyrimidine Derivatives

A. Thiazolo[3,2-a]Pyrimidines (Compounds 11a, 11b)
  • Core Structure : Thiazolo[3,2-a]pyrimidine (3,2-a ring fusion) vs. thiazolo[4,5-d]pyrimidine (4,5-d fusion) in the target compound.
  • Substituents: 11a: 2,4,6-Trimethylbenzylidene, 5-methylfuran-2-yl. 11b: 4-Cyanobenzylidene, 5-methylfuran-2-yl. Target: Pyridin-4-yl, benzodioxol-5-yl acetamide.
  • Synthesis : Compounds 11a-b were synthesized via condensation of chloroacetic acid with aromatic aldehydes under acidic conditions, differing from the target’s likely coupling-based route.
  • Properties: 11a: Molecular weight 386 (C20H10N4O3S), IR peaks for NH (3,436 cm⁻¹) and CN (2,219 cm⁻¹). 11b: Molecular weight 403 (C22H17N3O3S), higher polarity due to cyano groups. Target: Benzodioxol may enhance lipophilicity compared to furan substituents in 11a-b.
B. Thiazolo[4,5-d]Pyrimidines with Chromen/Coumarin Substituents (Compounds 19, 20)
  • Core Structure : Shared thiazolo[4,5-d]pyrimidine scaffold with the target.
  • Substituents :
    • 19 : 6-Hydroxy-2-oxo-2H-chromen-4-yl, phenyl.
    • 20 : Coumarin-linked diphenyl groups.
    • Target : Pyridinyl and benzodioxol acetamide.
  • Synthesis : Microwave-assisted or conventional condensation with thiourea and aldehydes, contrasting with the target’s acetamide linkage strategy.
  • Biological Implications : Chromen/coumarin groups in 19-20 may target oxidative stress pathways, while the target’s pyridine and benzodioxol could favor kinase inhibition.

Pyrimido[2,1-b]Quinazoline Derivatives (Compound 12)**

  • Core Structure : Pyrimido[2,1-b]quinazoline vs. thiazolo[4,5-d]pyrimidine.
  • Substituents : 5-Methylfuran-2-yl, anthranilic acid-derived moiety.
  • Synthesis : Reflux with sodium ethoxide, highlighting alternative ring-forming strategies.
  • Properties : Molecular weight 318 (C17H10N4O3), IR for NH (3,217 cm⁻¹) and CO (1,719 cm⁻¹). Lower molecular weight than the target, suggesting reduced steric hindrance.

Benzo[b][1,4]Oxazin-3(4H)-One Derivatives (Compounds 7a-c)**

  • Core Structure: Benzoxazinone vs. thiazolo-pyrimidinone.
  • Substituents : Substituted phenyl-1,2,4-oxadiazoles.
  • Properties : Higher yields (68%) reported, suggesting efficient synthetic routes for related heterocycles.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[7-oxo-3-(pyridin-4-yl)-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological effects based on available research findings.

Chemical Structure and Properties

The compound has a molecular formula of C20H20N2O6S2C_{20}H_{20}N_{2}O_{6}S_{2} and a molecular weight of approximately 420.51 g/mol. Its structural components include a benzodioxole moiety and a thiazolopyrimidine core, which contribute to its bioactivity.

Anticancer Properties

Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of thiazolopyrimidine have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Cycle Progression : Some studies have demonstrated that thiazolopyrimidine derivatives can induce G1 phase arrest in cancer cells.
  • Apoptosis Induction : These compounds often activate apoptotic pathways, leading to programmed cell death in malignant cells.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Compounds with benzodioxole and thiazole functionalities have been reported to exhibit activity against various bacterial strains and fungi.

Synthesis Methods

The synthesis of this compound typically involves multicomponent reactions (MCRs), which allow for the efficient assembly of complex molecules from simpler precursors.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Study on Thiazolopyrimidine Derivatives : A study published in 2020 indicated that certain thiazolopyrimidine derivatives showed promising results in inhibiting the growth of breast cancer cells (MCF-7) with IC50 values in the low micromolar range .
  • Antimicrobial Screening : Another investigation revealed that benzodioxole-containing compounds displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Mechanistic Insights : A detailed mechanistic study suggested that these compounds could inhibit specific enzymes involved in cancer cell metabolism, thereby reducing tumor growth .

Data Summary Table

PropertyValue
Molecular FormulaC20H20N2O6S2C_{20}H_{20}N_{2}O_{6}S_{2}
Molecular Weight420.51 g/mol
Anticancer ActivityIC50 values < 10 µM
Antimicrobial ActivityActive against Gram-positive and Gram-negative bacteria
Synthetic MethodMulticomponent reactions

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